Apogossypolone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

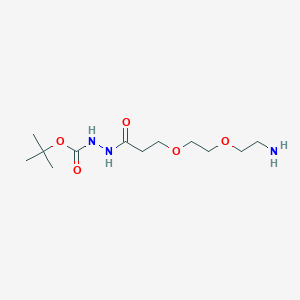

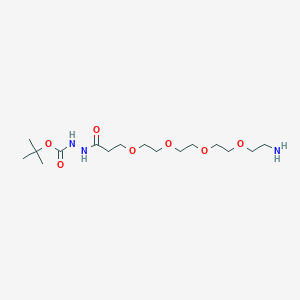

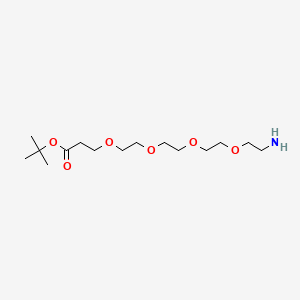

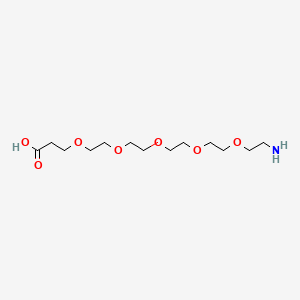

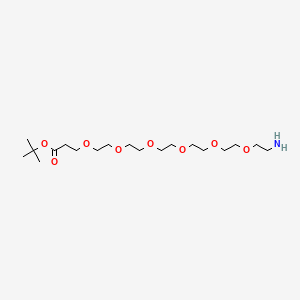

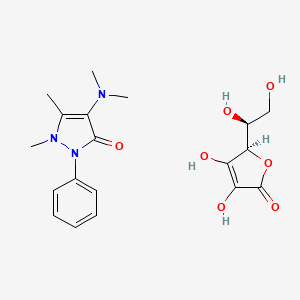

Apogossypolone (ApoG2) is a semi-synthesized derivative of gossypol . It is an inhibitor of Bcl-2, Mcl-1, and Bcl-XL with Ki values of 35nM, 25nM, and 660nM, respectively . The MTT-based cell cytotoxicity assay shows that Apogossypolone has an anticancer activity with IC50 values of 1, 2, and 3μM, respectively in PC-3, DU-145 (human prostate cancer cell lines), and MDA-MB-231 (human breast cancer cell line) .

Synthesis Analysis

A novel chemical process has been devised for the synthesis of Apogossypolone. This new process has only four steps, with a shorter synthesis span, a simple purification process, and improved yield and quality .

Chemical Reactions Analysis

Apogossypolone is a semi-synthetic derivative of gossypol, which lacks two aldehyde groups . The synthesis of Apogossypolone involves a series of chemical reactions .

Physical And Chemical Properties Analysis

Apogossypolone is a solid substance . It has a molecular weight of 490.5 . It is soluble in DMSO and EtOH with ultrasonic, but insoluble in H2O .

Applications De Recherche Scientifique

Inhibition of Cell Proliferation in Cervical Cancer

Apogossypolone has been shown to inhibit cell proliferation in cervical cancer cells . It was observed that ApoG2 inhibited cell proliferation, invasion, and the epithelial-to-mesenchymal transition (EMT) process in cervical cancer cells . This was accompanied by the upregulation of Dickkopf Wnt signaling pathway inhibitor 3 (DKK3) in a dose-dependent manner .

Induction of Apoptosis in Cancer Cells

ApoG2 has been found to induce apoptosis in various cancer cells, including breast MDA-MB-231, prostate PC3, and pancreatic BxPC-3 cancer cells . This is achieved through the generation of reactive oxygen species (ROS) .

Inhibition of Epithelial-Mesenchymal Transition (EMT)

In addition to inhibiting cell proliferation, ApoG2 also inhibits the EMT process in cervical cancer cells . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells; this is integral to the progression of cancer.

Activation of DKK3

ApoG2 has been found to activate DKK3, a protein that is involved in embryonic development through its inhibition of the WNT signaling pathway . This activation is thought to be part of the mechanism by which ApoG2 inhibits cell proliferation and EMT in cervical cancer cells .

Mobilization of Intracellular Copper

The interaction of ApoG2 with intracellular copper leads to the generation of ROS, which ultimately serve as DNA cleaving agents . This increase in ROS-stress to cytotoxic levels could be a successful anticancer approach .

Inhibition of Tumor Growth

In addition to its effects on cell proliferation and apoptosis, ApoG2 has also been shown to inhibit tumor growth in vivo . This was demonstrated in a study where ApoG2 treatment inhibited cervical cancer xenograft tumor growth .

Mécanisme D'action

Target of Action

Apogossypolone (ApoG2) is a non-peptidic small-molecule inhibitor that primarily targets the Bcl-2 family proteins . These proteins, including Bcl-2, Bcl-XL, and Mcl-1, are anti-apoptotic and play a crucial role in the survival of cancer cells . ApoG2 also interacts with Dickkopf Wnt signaling pathway inhibitor 3 (DKK3), a protein that is often downregulated in tumor tissues .

Mode of Action

ApoG2 binds to Bcl-2 family proteins, preventing their association with pro-apoptotic proteins . This action releases the pro-apoptotic proteins, allowing them to participate in the apoptotic response . In addition, ApoG2 activates DKK3 in a dose-dependent manner, which has been shown to suppress cell viability and invasion while promoting apoptosis .

Biochemical Pathways

ApoG2 affects several biochemical pathways. It inhibits cell proliferation and induces apoptosis by activating caspases-9, -3, and -8, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) and Apoptosis Inducing Factor (AIF) . ApoG2 also inhibits the epithelial-to-mesenchymal transition (EMT) process in cancer cells, a critical step in cancer metastasis .

Pharmacokinetics

The pharmacokinetics of ApoG2 have been studied, showing favorable in vitro ADME properties . It has better stability compared to racemic gossypol and is better tolerated by mice . .

Result of Action

ApoG2’s action results in significant molecular and cellular effects. It inhibits cell growth and induces apoptosis in various cancer cells . It also inhibits cell proliferation, invasion, and the EMT process in cancer cells . Furthermore, ApoG2 treatment has been shown to inhibit tumor growth in xenograft models .

Action Environment

The action of ApoG2 can be influenced by environmental factors. For instance, the medium composition can affect the growth and aflatoxin inhibitory activities of ApoG2 . Also, light can enhance its anticancer activity by stimulating the generation of singlet oxygen and reactive oxygen species . Therefore, the environment plays a crucial role in the efficacy and stability of ApoG2.

Propriétés

IUPAC Name |

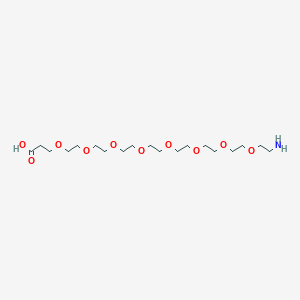

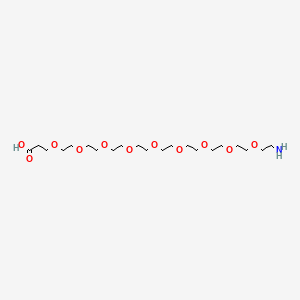

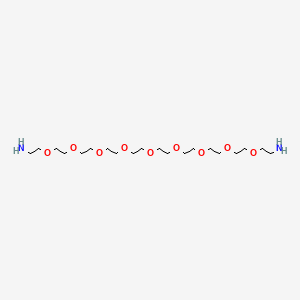

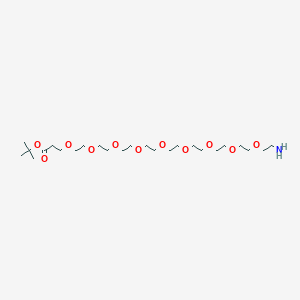

3-methyl-5-propan-2-yl-2-(1,4,6,7-tetrahydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,4,6,7-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O8/c1-9(2)17-21-13(7-15(29)27(17)35)25(33)19(11(5)23(21)31)20-12(6)24(32)22-14(26(20)34)8-16(30)28(36)18(22)10(3)4/h7-10,29,31,33,35H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSGRWNXASCGTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC(=O)C(=O)C(=C2C1=O)C(C)C)C3=C(C4=CC(=C(C(=C4C(=C3C)O)C(C)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469551 |

Source

|

| Record name | CHEMBL1272170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apogossypolone | |

CAS RN |

886578-07-0 |

Source

|

| Record name | CHEMBL1272170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.